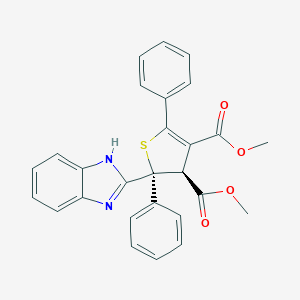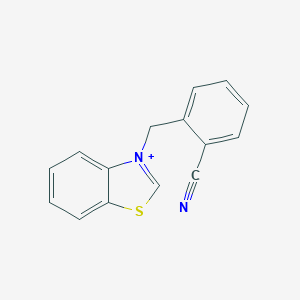![molecular formula C27H24N2O3S B282166 2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-OXO-N,4-DIPHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE](/img/structure/B282166.png)
2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-OXO-N,4-DIPHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-OXO-N,4-DIPHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a benzodioxole moiety, a diphenylcyclohexene core, and a carbothioamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-OXO-N,4-DIPHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzodioxole moiety through a cyclization reaction, followed by the introduction of the amino group via nucleophilic substitution. The diphenylcyclohexene core is then constructed through a series of condensation and cyclization reactions. Finally, the carbothioamide group is introduced using thiourea under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-OXO-N,4-DIPHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-OXO-N,4-DIPHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-OXO-N,4-DIPHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The diphenylcyclohexene core may facilitate binding to hydrophobic pockets in proteins, while the carbothioamide group can form hydrogen bonds or coordinate with metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-[(2R,3R)-2-[(1,3-benzodioxol-5-ylmethyl)(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-2-(1-methyl-3-indolyl)acetamide .
- **2-[(1,3-benzodioxol-5-ylmethyl)amino]ethanol .
Uniqueness
The uniqueness of 2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-OXO-N,4-DIPHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C27H24N2O3S |
|---|---|
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-5-ylmethylamino)-6-oxo-N,4-diphenylcyclohexene-1-carbothioamide |
InChI |
InChI=1S/C27H24N2O3S/c30-23-15-20(19-7-3-1-4-8-19)14-22(26(23)27(33)29-21-9-5-2-6-10-21)28-16-18-11-12-24-25(13-18)32-17-31-24/h1-13,20,28H,14-17H2,(H,29,33) |
Clé InChI |
NRTVOHQJNRSAOJ-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C(=C1NCC2=CC3=C(C=C2)OCO3)C(=S)NC4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1C(CC(=O)C(=C1NCC2=CC3=C(C=C2)OCO3)C(=S)NC4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone](/img/structure/B282083.png)
![2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone](/img/structure/B282087.png)
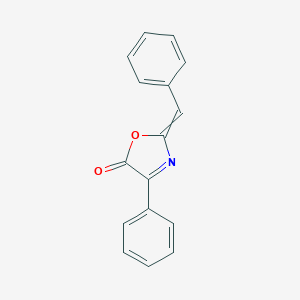
![4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine](/img/structure/B282089.png)
![7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282090.png)
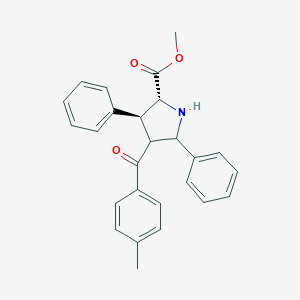
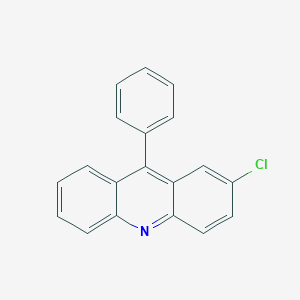
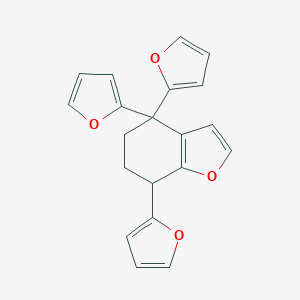
![2-(2-Phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)succinonitrile](/img/structure/B282094.png)
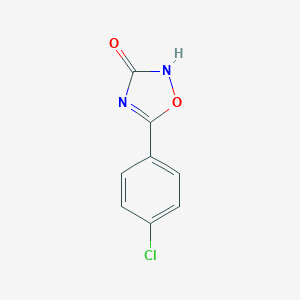
methanone](/img/structure/B282101.png)
![Methyl 1,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole-2-carboxylate](/img/structure/B282102.png)
